Pomalidomide-PEG3-CO2H

Catalog No.
S2930347
CAS No.
2138440-82-9
M.F
C22H27N3O9
M. Wt
477.47
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pomalidomide-PEG3-CO2H

CAS Number

2138440-82-9

Product Name

Pomalidomide-PEG3-CO2H

IUPAC Name

3-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]propanoic acid

Molecular Formula

C22H27N3O9

Molecular Weight

477.47

InChI

InChI=1S/C22H27N3O9/c26-17-5-4-16(20(29)24-17)25-21(30)14-2-1-3-15(19(14)22(25)31)23-7-9-33-11-13-34-12-10-32-8-6-18(27)28/h1-3,16,23H,4-13H2,(H,27,28)(H,24,26,29)

InChI Key

QBYOEHKZQIFBGV-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCC(=O)O

Solubility

not available

Pomalidomide-PEG3-CO2H is a key component in the field of targeted protein degradation (TPD) research, specifically for the development of Proteolysis-Targeting Chimeras (PROTACs) []. PROTACs are heterobifunctional molecules designed to recruit E3 ubiquitin ligases, cellular machinery responsible for protein degradation, to a specific protein of interest []. Pomalidomide-PEG3-CO2H plays a crucial role in PROTAC synthesis due to its unique properties:

  • Cereblon (CRBN) Recruiting Ligand: Pomalidomide, the core moiety of Pomalidomide-PEG3-CO2H, binds to the E3 ligase CRBN. This allows the PROTAC to effectively recruit the protein degradation machinery [].
  • PEGylated Crosslinker: The PEG (polyethylene glycol) spacer within the molecule offers several advantages. It improves the solubility and stability of the PROTAC in biological environments []. Additionally, the length of the PEG linker can be adjusted to influence the distance and orientation between the target protein binding moiety and the CRBN binding ligand, affecting the efficiency of PROTAC-mediated protein degradation [].
  • Carboxylic Acid Functionality: Pomalidomide-PEG3-CO2H possesses a terminal carboxylic acid group. This functional group serves as a conjugation point for attaching a chemical moiety that specifically binds to the target protein of interest []. By incorporating various targeting moieties, researchers can design PROTACs to degrade a wide range of disease-associated proteins.

Pomalidomide-PEG3-CO2H is a chemical compound that combines the immunomodulatory drug pomalidomide with a polyethylene glycol (PEG) linker and a carboxylic acid functional group. This compound is classified as an E3 ligase ligand conjugate, which is significant in the development of targeted protein degradation strategies. The molecular formula for pomalidomide-PEG3-CO2H is C22H27N3O, with a molecular weight of approximately 477.46 g/mol . Its structure allows for increased solubility and bioavailability compared to pomalidomide alone, making it a valuable tool in medicinal chemistry and biopharmaceutical applications.

Pomalidomide-PEG3-CO2H itself does not have a mechanism of action. It functions as a building block for PROTAC molecules. The mechanism of action of a PROTAC derived from Pomalidomide-PEG3-CO2H involves the following steps:

  • Target protein binding: The linker moiety of the PROTAC binds to the specific target protein.
  • CRBN recruitment: The pomalidomide moiety of the PROTAC binds to the cereblon (CRBN) E3 ligase.
  • Ternary complex formation: The PROTAC brings the target protein and CRBN in close proximity, facilitating the formation of a ternary complex.
  • Ubiquitination: CRBN, as an E3 ligase, transfers ubiquitin molecules to the target protein.
  • Proteasomal degradation: The ubiquitin-tagged target protein is recognized by the proteasome, a cellular machinery for protein degradation, leading to its elimination.
  • Limited information is available on the specific safety profile of Pomalidomide-PEG3-CO2H. However, based on its parent compound pomalidomide, potential hazards may include:
    • Toxicity: Pomalidomide can cause side effects such as fatigue, low blood cell counts, and neuropathy []. The safety profile of Pomalidomide-PEG3-CO2H needs further investigation.
    • Limited data: As a research compound, detailed safety data is not yet available.
Typical of carboxylic acids and amines. The carboxylic acid group can undergo reactions such as:

  • Esterification: Reacting with alcohols to form esters.
  • Amide Formation: Reacting with amines to produce amides, which is particularly useful in drug conjugation strategies.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to the formation of other derivatives.

The PEG moiety provides flexibility and can influence the reactivity and solubility of the compound in biological systems.

Pomalidomide is known for its immunomodulatory properties, particularly in the treatment of multiple myeloma. When linked with PEG, the biological activity may be enhanced due to improved pharmacokinetics. The compound acts through:

  • Inhibition of angiogenesis: Reducing blood supply to tumors.
  • Modulation of immune responses: Enhancing T-cell responses against cancer cells.
  • Targeting E3 ligases: Facilitating the degradation of specific proteins involved in cancer progression .

The unique combination of pomalidomide with PEG enhances its therapeutic potential by increasing its stability and solubility.

The synthesis of pomalidomide-PEG3-CO2H typically involves several key steps:

  • Synthesis of Pomalidomide: Starting from thalidomide or similar precursors, pomalidomide is synthesized through multi-step organic reactions involving various reagents.
  • PEGylation: The attachment of the PEG moiety is achieved through coupling reactions, often using carbodiimides or similar coupling agents to facilitate the formation of amide bonds between the carboxylic acid group and an amine functionalized PEG.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity levels suitable for biological applications.

The process requires careful optimization to achieve desired yields and purity .

Pomalidomide-PEG3-CO2H has several applications in research and pharmaceutical development:

  • Targeted Protein Degradation: Used as a linker in PROTAC (Proteolysis Targeting Chimera) technology to selectively degrade target proteins associated with diseases.
  • Drug Development: Enhances the delivery and efficacy of pomalidomide in treating cancers like multiple myeloma.
  • Bioconjugation: Serves as a versatile tool for creating bioconjugates that can be used in diagnostics or therapeutics.

These applications highlight its significance in advancing therapeutic strategies against complex diseases .

Interaction studies involving pomalidomide-PEG3-CO2H focus on its binding affinity and efficacy in targeting E3 ligases. These studies typically assess:

  • Binding Kinetics: Evaluating how quickly and effectively the compound binds to target proteins.
  • Cellular Uptake: Investigating how well the compound penetrates cellular membranes and its subsequent biological effects.
  • Efficacy in Cancer Models: Testing its ability to induce targeted protein degradation in vitro and in vivo models.

Such studies are crucial for understanding the therapeutic potential and optimizing dosing regimens for clinical applications .

Pomalidomide-PEG3-CO2H shares structural similarities with several other compounds, particularly those used in targeted therapies. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
PomalidomideImmunomodulatory drugEstablished efficacy in treating multiple myeloma
Pomalidomide-PEG1-COOHPEGylated variantShorter PEG chain compared to Pomalidomide-PEG3
Pomalidomide-PEG2-COOHPEGylated variantIntermediate length PEG chain
ThalidomidePredecessor drugLess potent than pomalidomide
LenalidomideSimilar immunomodulatory drugDifferent pharmacokinetics and side effects

Pomalidomide-PEG3-CO2H stands out due to its specific PEG chain length, enhancing solubility and bioavailability while maintaining the biological activity associated with pomalidomide .

This detailed overview highlights the significance of pomalidomide-PEG3-CO2H within medicinal chemistry, underscoring its potential for advancing therapeutic strategies against various diseases.

XLogP3

-0.1

Dates

Modify: 2023-08-17
Posternak et al. Functional characterization of a PROTAC directed against BRAF mutant V600E. Nature Chemical Biology, DOI: 10.1038/s41589-020-0609-7, published online 10 August 2020

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